molecular formula C9H10O2 B576509 Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid CAS No. 10497-57-1

Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid

Cat. No.: B576509
CAS No.: 10497-57-1
M. Wt: 150.177
InChI Key: FKIOICDQRSBEFF-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid is a chemical compound with the CAS Number: 10497-57-1 . It has a molecular weight of 150.18 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Synthesis Analysis

The synthesis of this compound and similar compounds has been achieved through various methods. One approach is based on an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . Another method involves the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H10O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2,(H,10,11) . The 3D structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 143-145 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

Bicyclo[3.2.1]octa-2,6-diene derivatives have been synthesized through various chemical reactions, demonstrating their utility in organic chemistry. For instance, the synthesis of substituted bicyclo[3.2.1]octa-2,6-dienes through Knoevenagel condensation and Wittig methylenation highlights their adaptability in creating complex chemical structures (Klumpp et al., 2010). Additionally, research into the conformations and reactions of bicyclo[3.2.1]oct-6-en-8-ylidene reveals the potential for creating various rearrangement products through photochemical and thermal decomposition, further emphasizing the chemical versatility of these compounds (Brinker et al., 2012).

Material Science and Polymer Chemistry

In material science and polymer chemistry, bicyclo[3.2.1]octa-2,6-diene derivatives have been utilized to synthesize gradient copolymers with unique properties. For example, bicyclo[4.2.0]oct-6-ene-7-carboxamide has been used to form copolymers demonstrating the potential of these compounds in creating materials with specific hydrophobicity, topology, and thermal properties (Boadi et al., 2021).

Advanced Organic Synthesis Techniques

Advanced organic synthesis techniques leveraging bicyclo[3.2.1]octa-2,6-diene derivatives have been developed, showcasing their role in constructing complex molecular structures. One study discusses the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands for use in asymmetric catalysis, illustrating the compound's importance in enantioselective synthesis (Otomaru et al., 2005).

Molecular Structure and Crystallography

Investigations into the molecular structure and crystallography of bicyclo[3.3.0]octa-2,6-dienes reveal insights into the impact of substitution on molecular geometry and packing. A series of compounds with the bicyclo[3.3.0]octa-2,6-diene skeleton showcases how geometry changes upon substitution affect the packing in crystal structures, providing valuable information for designing molecules with desired physical and chemical properties (Vega et al., 2008).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOICDQRSBEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=CC1C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665680
Record name Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10497-57-1
Record name Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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